

Spectroscopic Analysis of 2,5-Dimethyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanol

Cat. No.: B103523

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethyl-3-hexanol**, a significant organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,5-Dimethyl-3-hexanol**, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4	m	1H	H-3 (CH-OH)
~1.8	m	1H	H-2 (CH)
~1.6	m	1H	H-5 (CH)
~1.2	m	2H	H-4 (CH ₂)
~0.9	d	6H	C-1, C-1' (CH ₃) ₂
~0.9	d	6H	C-6, C-6' (CH ₃) ₂
(variable)	br s	1H	OH

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom
~78	C-3 (CH-OH)
~42	C-5 (CH)
~34	C-2 (CH)
~30	C-4 (CH ₂)
~23	C-6, C-6' (CH ₃) ₂
~18	C-1, C-1' (CH ₃) ₂

Infrared (IR) Spectroscopy Data

The infrared spectrum of **2,5-Dimethyl-3-hexanol** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360	Strong, Broad	O-H stretch (alcohol)
~2950	Strong	C-H stretch (alkane)
~1470	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS) Data

The mass spectrum of **2,5-Dimethyl-3-hexanol** provides information about its molecular weight and fragmentation pattern. The compound has a molecular weight of 130.23 g/mol .[\[1\]](#)

m/z	Relative Intensity	Assignment
130	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M-CH ₃] ⁺
87	High	[M-C ₃ H ₇] ⁺ (α-cleavage)
71	Moderate	[C ₅ H ₁₁] ⁺
43	High (Base Peak)	[C ₃ H ₇] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2,5-Dimethyl-3-hexanol**.

Materials:

- **2,5-Dimethyl-3-hexanol** sample

- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2,5-Dimethyl-3-hexanol** sample into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient due to the high sensitivity of proton NMR.

- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,5-Dimethyl-3-hexanol** using its infrared absorption spectrum.

Materials:

- **2,5-Dimethyl-3-hexanol** sample
- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residue.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.
- Sample Application:
 - Using a clean pipette, place a small drop of the liquid **2,5-Dimethyl-3-hexanol** sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- Data Acquisition:
 - Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm^{-1} .
- Data Analysis:
 - The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)

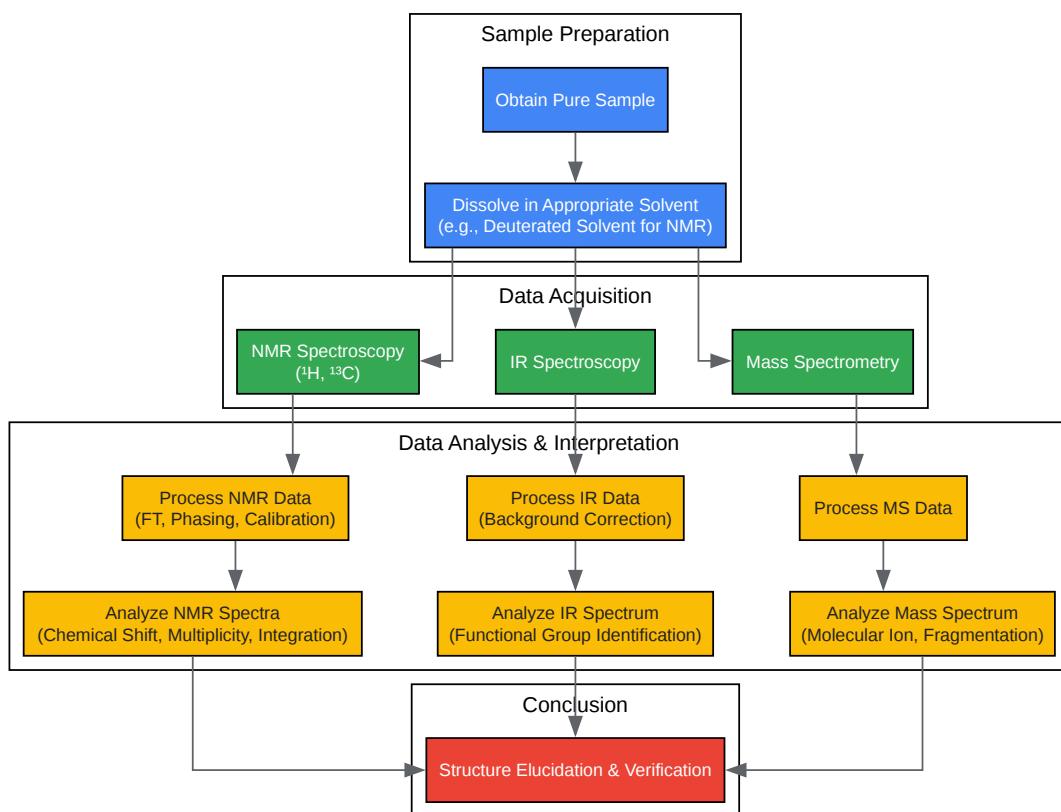
Objective: To determine the molecular weight and fragmentation pattern of **2,5-Dimethyl-3-hexanol**.

Materials:

- **2,5-Dimethyl-3-hexanol** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Syringe for sample injection

- Volatile solvent (e.g., dichloromethane or methanol) for sample dilution

Procedure:


- Sample Preparation:
 - Prepare a dilute solution of the **2,5-Dimethyl-3-hexanol** sample in a volatile solvent. The concentration should be approximately 1 mg/mL.
- Instrument Setup:
 - Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.
- Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the prepared sample solution into the GC injection port.
 - The sample is vaporized and carried through the GC column, where it is separated from the solvent and any impurities.
 - As the **2,5-Dimethyl-3-hexanol** elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
- Data Analysis:
 - Analyze the resulting mass spectrum.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.

- Identify the base peak, which is the most intense peak in the spectrum.
- Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information. Common fragmentation pathways for alcohols include α -cleavage and dehydration.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dimethyl-3-hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103523#spectroscopic-data-for-2-5-dimethyl-3-hexanol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com